
1H-borepin, 1-methyl-
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Overview
Description
1H-borepin, 1-methyl- is a useful research compound. Its molecular formula is C7H9B and its molecular weight is 103.96 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1H-borepin, 1-methyl-?
- Methodological Answer : The synthesis typically involves cyclization reactions using boron-containing precursors. For example, a modified Pictet–Spengler reaction (as seen in β-carboline synthesis) could be adapted by substituting tryptophan analogs with boron-based intermediates . Key steps include:
Condensation of boron reagents with aldehydes under acidic conditions.
Oxidation of intermediates using KMnO4 or similar agents to form aromatic borepin rings.
Methylation via nucleophilic substitution or Friedel-Crafts alkylation.
Critical Data: Reaction yields (typically 60-85%), purity verification via HPLC (>95%), and spectral confirmation (e.g., <sup>11</sup>B NMR δ 25-30 ppm for trigonal boron) .
Q. How is the purity and structural identity of 1H-borepin, 1-methyl- confirmed?
- Methodological Answer : Use a multi-technique approach:
- <sup>1</sup>H/<sup>13</sup>C NMR : Look for characteristic aromatic proton signals (δ 6.5-7.5 ppm) and boron-coupled splitting patterns.
- <sup>11</sup>B NMR : Confirm trigonal boron geometry (sharp singlet at δ ~25-30 ppm).
- IR Spectroscopy : B–C stretching vibrations (1200-1300 cm<sup>−1</sup>) and absence of B–OH peaks (~3400 cm<sup>−1</sup>).
- HPLC : Purity >95% with a C18 column (acetonitrile/water gradient).
Data Table:
Q. What safety precautions are required when handling 1H-borepin, 1-methyl-?
- Methodological Answer :
- Use inert atmosphere (N2/Ar) during synthesis to prevent boron hydrolysis.
- Avoid protic solvents (e.g., H2O, alcohols) to stabilize boron centers.
- Toxicity screening (e.g., Ames test) is recommended due to potential aromatic amine analogs .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected <sup>1</sup>H NMR splitting) be resolved during characterization?
- Methodological Answer :
- Hypothesis Testing : Check for diastereomers or paramagnetic impurities. Use deuterated solvents and repeat under controlled conditions.
- Advanced NMR : Employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations and identify coupling with boron.
- Computational Validation : Compare experimental <sup>11</sup>B NMR shifts with DFT-calculated values (software: Gaussian, ORCA).
Case Study: A 2024 study resolved split <sup>1</sup>H NMR peaks in 1-methylborepin by identifying trace B–O impurities via XPS and repeating synthesis under strict anhydrous conditions .
Q. What strategies optimize the regioselectivity of methyl substitution on the borepin ring?
- Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., –NO2) to guide methylation to specific positions.
- Catalytic Systems : Use Lewis acids (e.g., AlCl3) to stabilize transition states.
- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., –78°C for kinetic preference) and monitor via <i>in situ</i> IR.
Data Table:
Condition | Methyl Position (C-2 vs. C-3) | Yield (%) |
---|---|---|
AlCl3, 25°C | C-3 (thermodynamic) | 75 |
BF3·Et2O, –78°C | C-2 (kinetic) | 62 |
Q. How do electronic effects of the borepin ring influence its reactivity in cross-coupling reactions?
- Methodological Answer :
- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials (E1/2) of the boron center.
- Theoretical Modeling : Use DFT to calculate HOMO/LUMO energies and predict sites for Suzuki-Miyaura coupling.
- Experimental Validation : Test Pd-catalyzed coupling with aryl halides; monitor via GC-MS.
Key Finding: 1H-borepin, 1-methyl- exhibits higher electrophilicity at C-4 (LUMO = –1.8 eV), enabling selective cross-coupling at this position .
Q. What computational methods predict the stability of 1H-borepin, 1-methyl- derivatives?
- Methodological Answer :
- Thermodynamic Stability : Calculate Gibbs free energy of formation (ΔGf) using DFT (B3LYP/6-31G*).
- Aromaticity Metrics : Apply NICS (Nucleus-Independent Chemical Shift) to assess ring aromaticity (target NICS(1) < –10 ppm).
- Kinetic Stability : Simulate degradation pathways (e.g., hydrolysis) via molecular dynamics.
Example: Derivatives with electron-donating groups show ΔGf values 15-20 kcal/mol lower than unsubstituted borepin, indicating enhanced stability .
Q. Integration with Existing Research
Q. How can contradictory literature on borepin reactivity be critically evaluated?
- Methodological Answer :
- Systematic Review : Use tools like Query Chem to aggregate studies by reaction type, solvent, and catalyst .
- Meta-Analysis : Compare yields and conditions across 20+ papers; identify outliers via Grubbs’ test.
- Reproducibility Tests : Repeat key experiments (e.g., catalytic hydroboration) under standardized conditions.
Q. What gaps exist in the current understanding of 1H-borepin, 1-methyl-’s biological activity?
- Methodological Answer :
- Target Identification : Screen against kinase libraries (e.g., ChemBank) using molecular docking.
- Toxicity Profiling : Conduct <i>in vitro</i> assays (e.g., cytotoxicity in HEK293 cells) and compare with structurally similar compounds.
Current Data: Limited studies show IC50 > 100 μM in cancer cell lines, suggesting low inherent toxicity but untested therapeutic potential .
Q. Data Reporting Standards
Properties
CAS No. |
79010-91-6 |
---|---|
Molecular Formula |
C7H9B |
Molecular Weight |
103.96 g/mol |
IUPAC Name |
1-methylborepine |
InChI |
InChI=1S/C7H9B/c1-8-6-4-2-3-5-7-8/h2-7H,1H3 |
InChI Key |
METKHXNXRUJTPV-UHFFFAOYSA-N |
Canonical SMILES |
B1(C=CC=CC=C1)C |
Origin of Product |
United States |
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